Methyl 5'-cyano-2'-methyl-6'-(methylsulfanyl)-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate
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Overview
Description
METHYL 5’-CYANO-2’-METHYL-6’-(METHYLSULFANYL)-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes a cyano group, a methylsulfanyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5’-CYANO-2’-METHYL-6’-(METHYLSULFANYL)-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where different amines are treated with methyl cyanoacetate without solvent at room temperature to afford the target compound . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
METHYL 5’-CYANO-2’-METHYL-6’-(METHYLSULFANYL)-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 5’-CYANO-2’-METHYL-6’-(METHYLSULFANYL)-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5’-CYANO-2’-METHYL-6’-(METHYLSULFANYL)-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The cyano and methylsulfanyl groups play a crucial role in its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridine derivatives, such as:
- 4,4’-Bipyridine
- 2,2’-Bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
Uniqueness
METHYL 5’-CYANO-2’-METHYL-6’-(METHYLSULFANYL)-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE is unique due to the presence of the cyano and methylsulfanyl groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications, distinguishing it from other bipyridine derivatives.
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
methyl 5-cyano-2-methyl-6-methylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O2S/c1-9-12(15(19)20-2)13(10-5-4-6-17-8-10)11(7-16)14(18-9)21-3/h4-6,8,13,18H,1-3H3 |
InChI Key |
JPNZTQUHKOHNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CN=CC=C2)C(=O)OC |
Origin of Product |
United States |
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